molecular formula C6H9N5O3 B10971674 2-(4-methyl-3-nitro-1H-pyrazol-1-yl)acetohydrazide

2-(4-methyl-3-nitro-1H-pyrazol-1-yl)acetohydrazide

Cat. No.: B10971674
M. Wt: 199.17 g/mol
InChI Key: TUYHCWWAMSDRLK-UHFFFAOYSA-N
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Description

2-(4-methyl-3-nitro-1H-pyrazol-1-yl)acetohydrazide is a compound that belongs to the class of pyrazoles, which are known for their versatile applications in organic synthesis and medicinal chemistry. This compound features a pyrazole ring substituted with a methyl group at the 4-position and a nitro group at the 3-position, connected to an acetohydrazide moiety. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methyl-3-nitro-1H-pyrazol-1-yl)acetohydrazide typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-methyl-3-nitro-1H-pyrazole with ethyl chloroacetate in the presence of a base, followed by hydrazinolysis to yield the desired acetohydrazide. The reaction conditions often include the use of solvents like ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(4-methyl-3-nitro-1H-pyrazol-1-yl)acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The hydrazide moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used.

    Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield 2-(4-methyl-3-amino-1H-pyrazol-1-yl)acetohydrazide, while substitution reactions can lead to various substituted derivatives.

Scientific Research Applications

2-(4-methyl-3-nitro-1H-pyrazol-1-yl)acetohydrazide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and as a precursor for various industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(4-methyl-3-nitro-1H-pyrazol-1-yl)acetohydrazide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The acetohydrazide moiety can also form covalent bonds with target proteins, affecting their function and activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-methyl-3-nitro-1H-pyrazol-1-yl)acetohydrazide is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. The presence of both a methyl and a nitro group on the pyrazole ring, along with the acetohydrazide moiety, makes it a versatile compound for various applications.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C6H9N5O3

Molecular Weight

199.17 g/mol

IUPAC Name

2-(4-methyl-3-nitropyrazol-1-yl)acetohydrazide

InChI

InChI=1S/C6H9N5O3/c1-4-2-10(3-5(12)8-7)9-6(4)11(13)14/h2H,3,7H2,1H3,(H,8,12)

InChI Key

TUYHCWWAMSDRLK-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(N=C1[N+](=O)[O-])CC(=O)NN

Origin of Product

United States

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